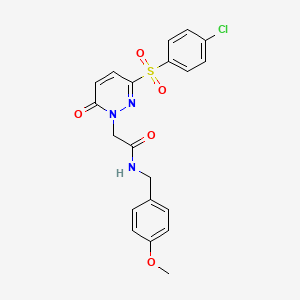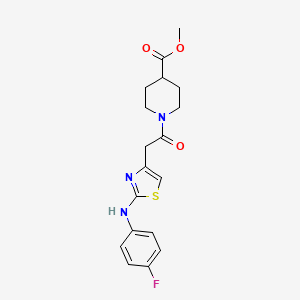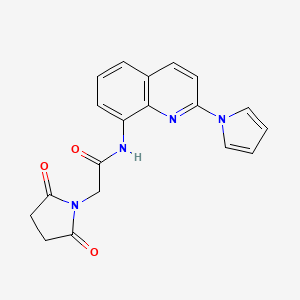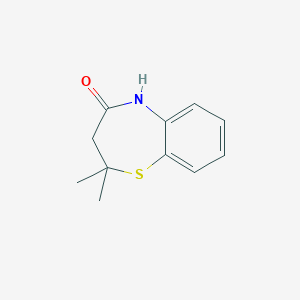
2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, starting from readily available chemicals. For instance, Bekircan et al. (2015) described the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, showcasing the complexity and versatility of synthetic routes in creating these compounds (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyridazine ring sulfonated with a 4-chlorophenyl group and an acetamide moiety substituted with a 4-methoxybenzyl group. Such structures are crucial for their biological activities and are often analyzed using various spectroscopic methods to confirm their composition and configuration.
Chemical Reactions and Properties
Compounds with these structural features can participate in various chemical reactions, including cyclization, nucleophilic substitution, and coupling reactions, which are pivotal in their synthetic modification and functionalization. Their sulfonamide and acetamide groups are key functional sites that interact with biological targets, influencing their chemical properties and reactivity.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are significantly influenced by their molecular structure. For example, the presence of methoxy and sulfonyl groups can enhance solubility in organic solvents, making them suitable for pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of functional groups, play a crucial role in the biological activity of these compounds. The electron-withdrawing effects of the sulfonyl and chlorophenyl groups can affect the compound's reactivity, potentially enhancing its interaction with biological targets.
Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized as part of efforts to develop new pharmacologically active molecules. For instance, Nafeesa et al. (2017) designed and synthesized a series of N-substituted derivatives with multifunctional moieties, including the core structure of our interest, evaluating their antibacterial and anti-enzymatic potential, supported by hemolytic activity studies. This research underscores the compound's relevance in creating new therapeutic agents with potential antibacterial properties (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of derivatives of this compound. For example, Bekircan, Ülker, and Menteşe (2015) utilized a starting compound closely related to our compound of interest to synthesize new heterocyclic compounds, which were then evaluated for their lipase and α-glucosidase inhibition capabilities, showcasing potential antimicrobial and enzyme inhibitory activities (Bekircan, Ülker, & Menteşe, 2015).
Enzyme Inhibition
The compound's derivatives have been investigated for their enzyme inhibitory effects. Research by Virk et al. (2018) on N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, related to our compound, demonstrated notable activity against bovine carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications in conditions where enzyme inhibition is beneficial (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).
properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S/c1-29-16-6-2-14(3-7-16)12-22-18(25)13-24-20(26)11-10-19(23-24)30(27,28)17-8-4-15(21)5-9-17/h2-11H,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGIBDMGCZKFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491550.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2491554.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491556.png)
![3-[(2-Methoxyethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2491559.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491560.png)
![Tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride](/img/structure/B2491563.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2491566.png)


![N-[2-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2491569.png)

![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)